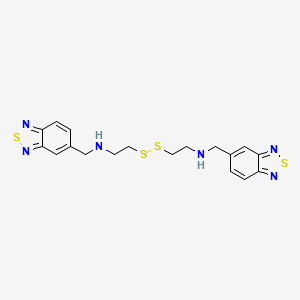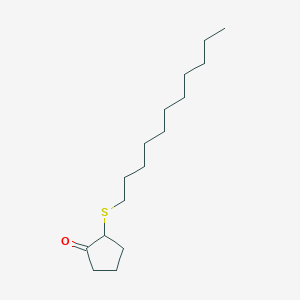
Ethyl fluoro(nitro)(phenylsulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl fluoro(nitro)(phenylsulfanyl)acetate is an organic compound with the molecular formula C10H10FNO4S This compound features a complex structure that includes a fluoro, nitro, and phenylsulfanyl group attached to an acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl fluoro(nitro)(phenylsulfanyl)acetate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to an ethyl acetate derivative. The reaction conditions often require the use of a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl fluoro(nitro)(phenylsulfanyl)acetate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like acetonitrile (CH3CN) are typical.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl fluoro(nitro)(phenylsulfanyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl fluoro(nitro)(phenylsulfanyl)acetate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes or proteins. The fluoro group can enhance the compound’s binding affinity to certain biological targets due to its electronegativity and ability to form hydrogen bonds.
Comparación Con Compuestos Similares
Ethyl fluoroacetate: Similar in structure but lacks the nitro and phenylsulfanyl groups.
Ethyl nitroacetate: Contains a nitro group but lacks the fluoro and phenylsulfanyl groups.
Phenylsulfanylacetate: Contains the phenylsulfanyl group but lacks the fluoro and nitro groups.
Uniqueness: Ethyl fluoro(nitro)(phenylsulfanyl)acetate is unique due to the combination of fluoro, nitro, and phenylsulfanyl groups in a single molecule. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
103217-99-8 |
|---|---|
Fórmula molecular |
C10H10FNO4S |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-2-nitro-2-phenylsulfanylacetate |
InChI |
InChI=1S/C10H10FNO4S/c1-2-16-9(13)10(11,12(14)15)17-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
UIOKMOVQPBEZGU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C([N+](=O)[O-])(F)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


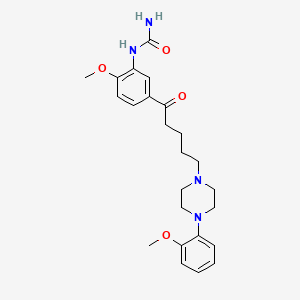
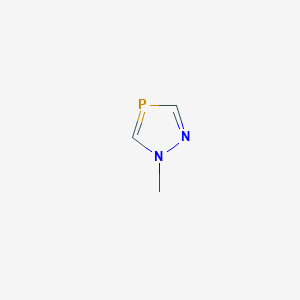
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
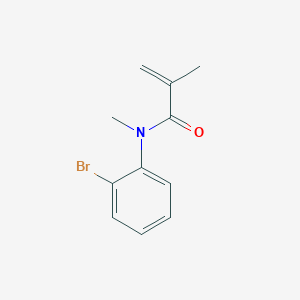
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
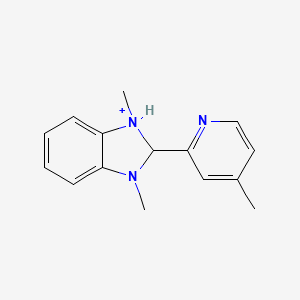
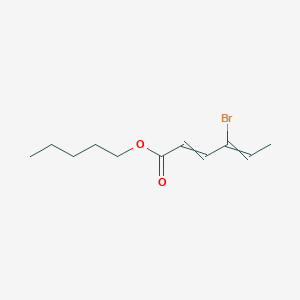

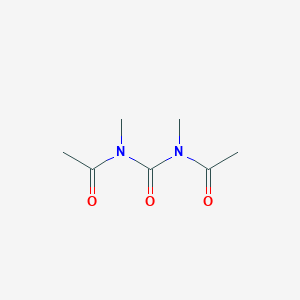
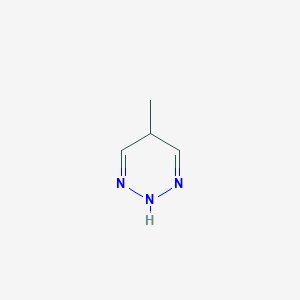
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)
